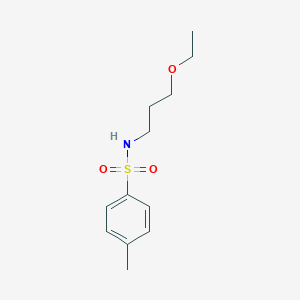

N-(3-ethoxypropyl)-4-methylbenzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines in the presence of a base. For instance, the synthesis of similar compounds has been reported through a variety of methods, including the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2, yielding compounds with unexpected structures (Zhang et al., 2010). Another approach involves the transformation of primary amines to secondary amines via nitrobenzenesulfonamides, indicating the versatility of sulfonamide chemistry in synthesizing complex molecules (Fukuyama et al., 1995).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic and X-ray crystallography methods reveals detailed information about the compound’s geometry, bonding, and interactions. Studies on similar sulfonamide compounds have utilized techniques like Hartree-Fock and density functional theory to investigate vibrational frequencies, geometric parameters, and intermolecular interactions (M. Karakaya et al., 2015).

Chemical Reactions and Properties

Sulfonamides, including N-(3-ethoxypropyl)-4-methylbenzenesulfonamide, participate in various chemical reactions, such as sulfonation, alkylation, and deprotection, demonstrating their reactivity and functional group compatibility. For instance, secondary and bis-benzenesulfonamides have been synthesized through reactions involving CS2 and KOH, showcasing the compound's versatility in organic synthesis (Zareef et al., 2007).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and drug design. For instance, the crystal structures of related sulfonamides have been determined, highlighting the importance of C—H⋯πaryl interactions and C—H⋯O intermolecular interactions in forming supramolecular architectures (V. Z. Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of N-(3-ethoxypropyl)-4-methylbenzenesulfonamide, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For example, the interaction energies, hydrogen bonding, and π⋯π stacking interactions in dimer structures of sulfonamides have been evaluated, demonstrating the compound's potential for forming stable molecular assemblies (M. Karakaya et al., 2015).

Aplicaciones Científicas De Investigación

Antiviral and Antifungal Activities

Research has explored the synthesis of novel sulfonamides with potential antiviral and antifungal properties. For instance, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides have been prepared and screened for their in vitro anti–HIV and antifungal activities. These studies indicate the versatility of sulfonamides in developing new therapeutic agents (Zareef et al., 2007).

Anticancer Properties

Sulfonamide derivatives have also been synthesized and evaluated for their anticancer properties. For example, compounds bearing the sulfonamide moiety have been unexpectedly synthesized through specific reactions and characterized for their anticancer potential, demonstrating the role of sulfonamide structures in medicinal chemistry (Zhang et al., 2010).

DNA Binding and Cleavage

The effect of sulfonamide derivatives on DNA binding, cleavage, and their genotoxicity and anticancer activity has been studied. Mixed-ligand copper(II)-sulfonamide complexes, for instance, have shown varying degrees of DNA interaction and anticancer activity, underscoring the importance of the sulfonamide derivative in modulating these effects (González-Álvarez et al., 2013).

Material Science Applications

In the realm of material science, sulfonamide compounds have been used to synthesize and characterize novel materials with potential applications in electronics and photonics. For example, the synthesis and characterization of new metallophthalocyanines with peripherally octa-substituted derivatives demonstrate the utility of sulfonamides in creating functional materials (Kantekin et al., 2015).

Synthetic Chemistry Innovations

Sulfonamide derivatives have facilitated advancements in synthetic chemistry, such as in the development of new synthetic methodologies. The rhodium-catalyzed cyanation of C(sp^2)-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent exemplifies the role of sulfonamides in innovative synthetic approaches (Chaitanya & Anbarasan, 2015).

Propiedades

IUPAC Name |

N-(3-ethoxypropyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-3-16-10-4-9-13-17(14,15)12-7-5-11(2)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHIJKDAQFZIPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701251059 | |

| Record name | N-(3-Ethoxypropyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethoxypropyl)-4-methylbenzenesulfonamide | |

CAS RN |

570418-53-0 | |

| Record name | N-(3-Ethoxypropyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570418-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Ethoxypropyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4584105.png)

![4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4584110.png)

![3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4584130.png)

![4-[(4-fluorophenyl)sulfonyl]-2-phenyl-5-(propylthio)-1,3-oxazole](/img/structure/B4584136.png)

![[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4584159.png)

![2-mercapto-5-{4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4584184.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4584186.png)

![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)